N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic carboxamide derivative characterized by a complex heterocyclic core. Its structure includes a fused triazatricyclo system with benzyl and phenylethyl substituents, which may confer unique physicochemical and biological properties. Structural determination of similar analogs has historically relied on crystallographic tools like SHELX and SIR97 , ensuring precise conformational analysis.
Properties
Molecular Formula |
C28H25N5O2 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H25N5O2/c1-19-9-8-15-33-25(19)31-26-23(28(33)35)17-22(27(34)30-18-21-12-6-3-7-13-21)24(29)32(26)16-14-20-10-4-2-5-11-20/h2-13,15,17,29H,14,16,18H2,1H3,(H,30,34) |
InChI Key |
QCTOWHLNBAYSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a benzylamine derivative with a tricyclic ketone under acidic conditions, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of tricyclic carboxamides with variations in substituent groups. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorophenyl analog () may exhibit improved metabolic stability compared to the benzyl group due to reduced susceptibility to oxidative metabolism.
- Spirocyclic vs. Tricyclic Cores : Spirocyclic systems (e.g., ) often display distinct conformational rigidity, which may enhance target selectivity but reduce solubility compared to the tricyclic framework of the target compound.
Physicochemical and Electronic Properties
- Molecular Descriptors: The van der Waals volume and electronic parameters (e.g., dipole moments) of such compounds are critical for QSAR modeling. Minor geometric variations within congeneric series can significantly influence bioactivity .
- Crystallographic Analysis : Tools like SHELXL () and ORTEP-III () are essential for resolving the stereochemical complexity of these molecules, ensuring accurate structure-activity interpretations.
Biological Activity
N-benzyl-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive tricyclic structure that includes a triazatricyclo framework. Its structural components include:
- Imino Group : Enhances reactivity and interaction with biological targets.
- Carboxamide Group : Contributes to hydrogen bonding capabilities.
- Phenylethyl Side Chain : May influence pharmacokinetics and biological interactions.
Structural Formula
The molecular formula is with the following InChI representation:
The biological activity of N-benzyl-6-imino-11-methyl-2-oxo compounds often involves interactions with various molecular targets such as enzymes and receptors. The unique structure allows for specific binding to active sites, potentially leading to the inhibition or activation of critical biological pathways.
Therapeutic Applications
Research indicates that this compound may have applications in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Exhibits activity against certain bacterial strains.
- Anti-inflammatory Effects : May modulate inflammatory pathways.
Interaction Studies
Understanding how N-benzyl compounds interact with biological molecules is crucial for determining their therapeutic potential. Interaction studies can involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
- In vitro Assays : Testing the compound's efficacy in cultured cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives. Below are summarized findings relevant to N-benzyl derivatives:
Detailed Research Findings
- Cytotoxicity Assays : A study evaluated the effects of N-benzyl derivatives on cancer cell proliferation using MTT assays, revealing IC50 values indicating potent anticancer properties.
- Mechanistic Insights : Research utilizing flow cytometry indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways.
- Synergistic Effects : Combinations of N-benzyl compounds with standard chemotherapeutics showed enhanced efficacy in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
